Product packaging for 4,6-Diphenyl-1H-pyridine-2-thione(Cat. No.:CAS No. 62219-32-3)

4,6-Diphenyl-1H-pyridine-2-thione

Cat. No.: B14539965
CAS No.: 62219-32-3
M. Wt: 263.4 g/mol
InChI Key: ZQDFKWDIQLVQCN-UHFFFAOYSA-N
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Description

A Foundation for Drug Discovery

The pyridine (B92270) nucleus is a recurring motif in numerous natural products, including essential vitamins and coenzymes. nih.gov This natural precedent has inspired chemists to incorporate the pyridine ring into a multitude of synthetic drugs. acs.orgresearchgate.net The modification of the pyridine ring with a thione group at the 2-position introduces a unique set of properties, enhancing its potential as a pharmacophore.

Derivatives of pyridine-2-thione have been extensively investigated for a range of therapeutic applications. Research has demonstrated their potential as:

Anticancer Agents: A significant body of research has focused on the antiproliferative activity of pyridine-2-thione derivatives. nih.govresearchgate.net Studies have shown that certain derivatives exhibit cytotoxicity against various human cancer cell lines, including colon, liver, and breast cancer. acs.orgresearchgate.net The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.gov

Antimicrobial Agents: The search for new antimicrobial agents is a global health priority. Pyridine-2-thione derivatives have emerged as promising candidates in this area. nih.gov Some have shown potent activity against both bacterial and fungal pathogens, with certain compounds exhibiting efficacy comparable to existing drugs. nih.govnih.gov

Anti-inflammatory and Analgesic Agents: The pyridine scaffold is also associated with anti-inflammatory and analgesic properties, and derivatives of pyridine-2-thione are being explored for these applications as well. nih.gov

The versatility of the pyridine-2-thione scaffold allows for the synthesis of large libraries of compounds with diverse substituents, enabling the fine-tuning of their biological activity and pharmacokinetic properties. nih.govekb.eg

Structural Nuances and Tautomerism

A key feature of the 1H-pyridine-2-thione core is its existence in a tautomeric equilibrium with its thiol form, pyridine-2-thiol (B7724439). wikipedia.org This phenomenon, known as thiol-thione tautomerism, is a dynamic process influenced by factors such as the solvent, temperature, and concentration. wikipedia.orgrsc.org

In the solid state and in polar solvents, the thione form is generally favored. ubc.ca However, in nonpolar solvents and at lower concentrations, the equilibrium can shift towards the thiol tautomer. wikipedia.org This tautomerism is a critical consideration in the design of drugs and ligands, as the two forms can exhibit different chemical reactivity and biological activity. ubc.ca Theoretical studies, including ab initio and density functional theory (DFT) calculations, have been employed to model this tautomeric equilibrium and predict the relative stabilities of the two forms under various conditions. rsc.orgresearchgate.net

The presence of the two phenyl groups at the 4- and 6-positions of the pyridine ring in 4,6-Diphenyl-1H-pyridine-2-thione introduces additional steric and electronic effects that can influence this tautomeric balance.

The Research Frontier: this compound Derivatives

While the broader class of pyridine-2-thiones has been extensively studied, the research landscape for this compound and its derivatives is more nascent. However, based on the established biological activities of the parent scaffold, these compounds represent a promising area for further investigation.

The introduction of the two phenyl rings is expected to significantly impact the molecule's properties. These lipophilic groups can enhance the compound's ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake. Furthermore, the phenyl rings provide additional sites for chemical modification, allowing for the synthesis of a new generation of derivatives with tailored properties.

Emerging research in this area is likely to focus on:

Synthesis of Novel Derivatives: The development of efficient synthetic routes to a variety of this compound derivatives with diverse substitution patterns on the phenyl rings.

Evaluation of Biological Activity: Screening these new compounds for a wide range of biological activities, with a particular emphasis on anticancer and antimicrobial applications, given the known potential of the pyridine-2-thione scaffold. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of these derivatives and their biological activity to guide the design of more potent and selective compounds.

The exploration of this compound and its analogues holds the potential to yield novel therapeutic agents and valuable chemical probes for biological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NS B14539965 4,6-Diphenyl-1H-pyridine-2-thione CAS No. 62219-32-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62219-32-3

Molecular Formula

C17H13NS

Molecular Weight

263.4 g/mol

IUPAC Name

4,6-diphenyl-1H-pyridine-2-thione

InChI

InChI=1S/C17H13NS/c19-17-12-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12H,(H,18,19)

InChI Key

ZQDFKWDIQLVQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4,6 Diphenyl 1h Pyridine 2 Thione and Its Analogues

Multi-component Condensation Reactions for Pyridinethione Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a one-pot process. This approach is particularly valuable for the synthesis of heterocyclic compounds like pyridinethiones, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.

Synthesis via Condensation of Aldehydes, Cyanothioacetamide, and Related Building Blocks

One of the prominent methods for synthesizing the pyridinethione core involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group, and a sulfur-containing reagent. For the synthesis of 4,6-disubstituted-3-cyanopyridine-2(1H)-thiones, a common approach is the reaction of an aromatic aldehyde, malononitrile, and thiourea (B124793). While not a direct synthesis of the title compound, this method is fundamental to constructing the pyridinethione ring.

In a typical procedure, the reaction can be catalyzed by a base, such as piperidine, in a suitable solvent like ethanol (B145695). The mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the sulfur nucleophile and subsequent cyclization and dehydration/dehydrogenation to yield the final pyridinethione.

Key building blocks for these reactions include:

Starting Material Role in Reaction
Benzaldehyde Provides the phenyl group at position 4
Acetophenone Provides the phenyl group at position 6
Cyanothioacetamide Source of the thioamide functionality and part of the pyridine (B92270) ring
Malononitrile Active methylene compound that participates in the initial condensation

Researchers have explored various catalysts and conditions to optimize these reactions, including the use of microwave irradiation to accelerate the reaction rate. nih.gov

Application of Chalcones and Thiourea in Pyridinethione Synthesis

A widely employed and efficient method for the synthesis of 4,6-diaryl-1H-pyridine-2-thiones and their dihydro-derivatives involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with thiourea. numberanalytics.comwikipedia.org Chalcones, which are readily prepared through the Claisen-Schmidt condensation of an aromatic aldehyde and an acetophenone, serve as excellent precursors for the construction of the pyrimidine-2(1H)-thione ring, which can be subsequently aromatized to the corresponding pyridinethione.

The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. organic-chemistry.org More advanced catalytic systems have also been developed to improve yields and reaction conditions. For instance, triphenylphosphine (B44618) (PPh3) has been reported as an efficient catalyst for the condensation of chalcones and thiourea in ethanol at 65 °C, leading to good yields of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives in shorter reaction times compared to traditional methods. enamine.net This catalytic method offers the advantages of using non-toxic and inexpensive materials, simple work-up procedures, and the potential for catalyst recycling. enamine.net

The general reaction scheme is as follows:

Reactant 1 Reactant 2 Catalyst/Conditions Product
1,3-Diphenyl-2-propen-1-one (Chalcone) Thiourea KOH, Ethanol, Reflux 4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione
1,3-Diaryl-2-propen-1-ones Thiourea PPh3, Ethanol, 65 °C 4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thiones

The resulting dihydropyrimidine-2(1H)-thione can then be oxidized to the corresponding 4,6-diphenyl-1H-pyridine-2-thione using a suitable oxidizing agent.

Transformation Reactions to Obtain this compound

Another major synthetic approach involves the chemical modification of pre-formed heterocyclic rings to introduce the desired thione functionality.

Preparations Involving Diazonium Salts and Cyanothioacetamide for Arylazo Derivatives

The synthesis of arylazo derivatives of pyridinethiones introduces a diazo group, which can be a versatile functional handle for further chemical modifications. The general strategy for creating such compounds involves the use of diazonium salts. Aryl diazonium salts are typically prepared from the corresponding aromatic amines by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.net

These reactive diazonium salts can then be coupled with a suitable active methylene compound, such as cyanothioacetamide, in a basic medium. The coupling reaction leads to the formation of an arylazo intermediate which then undergoes cyclization to form the desired arylazo-substituted pyridinethione. This method provides access to a range of 3-(arylazo)-4,6-disubstituted-1H-pyridine-2-thiones. The specific synthesis of an arylazo derivative of this compound would require a suitable precursor that can be coupled with a diazonium salt.

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry continually seeks to develop more efficient, environmentally benign, and versatile methods. For the synthesis of this compound and its analogues, several advanced strategies have been reported.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields. nih.gov The one-pot condensation of acetophenones, benzaldehydes, and ammonium (B1175870) acetate (B1210297), for instance, can be carried out under microwave irradiation to produce 2,4,6-triaryl pyridines, which are precursors to the target thione. nih.gov

The use of novel and reusable catalysts is another area of active research. Heteropoly acids have been used as reusable heterogeneous catalysts for the one-pot preparation of related heterocyclic compounds. researchgate.net Furthermore, magnetic nanoparticles have been employed as catalyst supports, allowing for easy separation and recycling of the catalyst. For example, cobalt-decorated magnetic hydrotalcite nanoparticles have been used for the synthesis of 2,4,6-triaryl pyridines. nih.gov

Solvent-free or "green" solvent conditions are also being explored to reduce the environmental impact of these syntheses. The use of polyethylene (B3416737) glycol (PEG-400) as a green reaction solvent has been reported for the synthesis of 2,4,6-triaryl pyridines. These advanced strategies offer significant advantages over classical methods in terms of efficiency, sustainability, and ease of operation.

Organocatalytic Synthesis of 4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione Analogues

A highly efficient and direct method for synthesizing 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives involves the condensation of 1,3-diaryl-2-propen-1-ones (chalcones) with thiourea. researchgate.netjksus.org This reaction is effectively catalyzed by triphenylphosphine (PPh3), an organocatalyst. researchgate.netjksus.orgresearchgate.net The process is typically carried out under thermal conditions, for instance, by heating the reactants in ethanol at 65 °C. researchgate.netjksus.org This method is notable for producing good to excellent yields of the desired products in relatively short reaction times compared to earlier protocols. jksus.org The versatility of this synthesis is demonstrated by its effectiveness with chalcones bearing both electron-donating and electron-withdrawing groups. jksus.org

Research has shown that the catalyst loading and solvent choice are crucial for optimizing the reaction. The best yields are typically achieved using 0.2 mmol of PPh3 in ethanol. jksus.org The use of triphenylphosphine as a catalyst is a key aspect of this modern synthetic approach. jksus.orgresearchgate.net

Table 1: Organocatalytic Synthesis of 4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione Analogues

Reactant 1Reactant 2CatalystSolventConditionsProductKey AdvantagesReference
1,3-Diaryl-2-propen-1-ones (Chalcones)ThioureaTriphenylphosphine (PPh3)Ethanol65 °C4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione analoguesHigh yields, short reaction times, recyclable catalyst researchgate.netjksus.org

Exploration of Green Chemistry Principles in Synthesis

The synthesis of this compound and its analogues has been a fertile ground for the application of green chemistry principles. researchgate.net A primary goal of green chemistry is the design of chemical processes that minimize the use and generation of hazardous substances. nih.gov

The aforementioned organocatalytic synthesis using triphenylphosphine aligns with several green chemistry principles. researchgate.netjksus.org

Catalysis: The use of PPh3 as a recyclable catalyst is a cornerstone of green chemistry, offering an alternative to stoichiometric reagents. researchgate.netresearchgate.net The catalyst can be recovered and reused multiple times without a significant loss of activity, which reduces waste and cost. jksus.org

Benign Solvents: The use of ethanol as a solvent is preferable to more hazardous organic solvents. jksus.org

Energy Efficiency: Some modern methods employ microwave irradiation, which can dramatically reduce reaction times from hours to minutes, thereby saving energy compared to conventional heating methods. nih.govnih.gov

Atom Economy: Multicomponent reactions, like the Biginelli reaction used to create the dihydropyrimidine (B8664642) core, are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product. nih.gov

Other green approaches include the use of natural and reusable catalysts like granite and quartz for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione derivatives, further showcasing the move towards more sustainable synthetic practices. nih.gov

Derivatization and Functionalization of the this compound Scaffold

The this compound core is a versatile building block for creating a wide array of more complex heterocyclic compounds. The presence of the reactive thione group allows for various functionalization reactions.

S-Alkylation Reactions and Formation of Sulfanyl (B85325) Derivatives

The sulfur atom of the pyridine-2-thione moiety is a soft nucleophile and readily undergoes S-alkylation when treated with various electrophiles, particularly active halo-compounds. nih.gov This reaction is a common and straightforward method to introduce a variety of functional groups onto the pyridine scaffold.

Common alkylating agents include:

Ethyl chloroacetate (B1199739) nih.govcas.czekb.eg

Phenacyl chloride nih.gov

Chloroacetone nih.gov

Chloroacetonitrile nih.gov

2-Chloro-N-arylacetamide derivatives nih.gov

2-Chloromethylquinazoline-4(3H)-one researchgate.net

For instance, the reaction of 3-cyano-4,6-diphenylpyridine-2(1H)-thione with ethyl chloroacetate in the presence of sodium acetate yields the corresponding S-alkylated derivative, ethyl (3-cyano-4,6-diphenyl-2-pyridylthio)acetate. cas.cz These S-alkylated intermediates are often stable compounds that can be isolated or used in situ for subsequent cyclization reactions. nih.govekb.eg

Table 2: Examples of S-Alkylation Reactions

Pyridinethione DerivativeAlkylating AgentConditionsProduct (Sulfanyl Derivative)Reference
3-Cyano-4,6-diphenylpyridine-2(1H)-thioneEthyl chloroacetateSodium acetate, Ethanol, RefluxEthyl (3-cyano-4,6-diphenyl-2-pyridylthio)acetate cas.cz
Pyridinethione derivativesPhenacyl chloride-S-Phenacyl derivatives nih.gov
Pyridinethione derivativesChloroacetonitrile-S-Cyanomethyl derivatives nih.gov
3-Cyanopyridine-2(1H)-thiones2-Chloromethylquinazoline-4(3H)-one-Thioethers researchgate.net

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Thienopyridines, Pyrazolo/Isoxazolo/Quinazolino-pyridines)

The sulfanyl derivatives formed via S-alkylation are valuable precursors for constructing fused heterocyclic systems through intramolecular cyclization reactions.

Thienopyridines: The S-alkylated products containing an adjacent activated methylene or methine group can undergo intramolecular cyclization to form thieno[2,3-b]pyridine (B153569) derivatives. nih.govresearchgate.net For example, S-alkylated cyanopyridines can be cyclized by refluxing in a sodium ethoxide solution. nih.gov This type of cyclization, often a Thorpe-Ziegler reaction, is a powerful tool for creating polycyclic aromatic systems. researchgate.net In some cases, thienopyridines can be synthesized directly in a one-pot reaction of the pyridinethione with an α-halocarbonyl compound in the presence of a base like sodium ethoxide. nih.gov

Pyrazolo- and Isoxazolo-pyridines: The dihydropyrimidine-2(1H)-thione analogues of the title compound serve as starting materials for fused systems. For example, a 5-acetyl-dihydropyrimidin-2(1H)-thione derivative was used as a precursor to synthesize fused isoxazolo[5,4-d]pyrimidine (B13100350) and pyrazolo[3,4-d]pyrimidine systems. nih.govencyclopedia.pub The synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved by constructing the pyrazole (B372694) ring onto a pre-existing pyridine or by forming the pyridine ring from a 3-aminopyrazole (B16455) precursor. nih.gov

Quinazolino-pyridines: More complex fused systems can be constructed. For instance, the reaction of 3-cyanopyridine-2(1H)-thiones with 2-chloromethylquinazoline-4(3H)-one gives thioether intermediates. researchgate.net These intermediates, upon treatment with a suitable base, undergo intramolecular cyclization to yield 3-amino-2-(3,4-dihydro-4-oxo-2-quinazolinyl)thieno[2,3-b]pyridines. researchgate.net These products can be further reacted, for example with acetic anhydride, to furnish more complex fused systems like pyridothienopyrimido[6,1-b]quinazolinones. researchgate.net

Table 3: Fused Heterocyclic Systems from Pyridinethione Derivatives

PrecursorReactionFused System FormedReference
S-Alkylated cyanopyridinesIntramolecular cyclization (e.g., with NaOEt)Thieno[2,3-b]pyridines nih.gov
5-Acetyl-dihydropyrimidin-2(1H)-thione analogueFurther derivatization and cyclizationIsoxazolo[5,4-d]pyrimidine / Pyrazolo[3,4-d]pyrimidine nih.govencyclopedia.pub
3-Cyanopyridine-2(1H)-thiones and 2-chloromethylquinazoline-4(3H)-oneS-alkylation followed by Thorpe-Ziegler cyclization3-Amino-2-(3,4-dihydro-4-oxo-2-quinazolinyl)thieno[2,3-b]pyridines researchgate.net

Introduction of Diverse Substituents on the Pyridinethione Ring

The properties of the core scaffold can be fine-tuned by introducing various substituents onto the pyridine ring itself. Synthetic strategies allow for the incorporation of a wide range of functional groups at different positions.

One-pot condensation reactions, such as the Krohnke pyridine synthesis, allow for the creation of 2,4,6-triaryl pyridines from substituted acetophenones, aldehydes, and an ammonium source. derpharmachemica.com This methodology provides a direct route to introduce different aryl groups at positions 2, 4, and 6 of the pyridine ring. derpharmachemica.comnih.gov

Furthermore, specific functional groups can be introduced using targeted reactions. For example, a reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370) provides a modular approach to access pyridines bearing trifluoromethyl groups at the 4 and 6 positions. orgsyn.org The introduction of bulky substituents, such as a mesityl group, onto the pyridyl rings has also been explored as a strategy to modify the steric and electronic properties of the molecule. rsc.org These methods highlight the modularity of pyridine synthesis, enabling the preparation of a diverse library of substituted compounds based on the core heterocyclic system.

Spectroscopic Characterization and Structural Elucidation of 4,6 Diphenyl 1h Pyridine 2 Thione Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a important tool for identifying the characteristic functional groups present in 4,6-Diphenyl-1H-pyridine-2-thione. The analysis of the vibrational frequencies in the infrared spectrum allows for the confirmation of key structural features.

The FT-IR spectrum of a related compound, 1,3-diphenyl thiourea (B124793), shows characteristic N-H stretching vibrations. researchgate.net For pyrazoline derivatives containing a thiocarbamoyl group, a doublet signal observed around 3495 and 3369 cm⁻¹ is attributed to the N-H stretching vibration, while a strong band at 1350 cm⁻¹ corresponds to the C=S group. researchgate.net In the case of this compound, the presence of the thione group is a defining feature. The N-H bond lengths in similar structures are reported to be approximately 1.0110 Å and 1.0134 Å. researchgate.net The vibrational modes associated with the C=S and N-H groups are particularly diagnostic.

Table 1: Key FT-IR Vibrational Frequencies for Related Structures

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretching ~3495, 3369
C=S Stretching ~1350
C-H (aromatic) Stretching ~3073
C=O Stretching ~1779, 1713
C=N Stretching Not specified

Note: Data is based on analogous structures and may vary for the specific title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, which is crucial for elucidating the precise structure of this compound derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy is instrumental in determining the arrangement of protons in the molecule. For pyridine (B92270) derivatives, the chemical shifts of the protons are influenced by the electronic effects of the substituents and their positions on the ring. In 2-(4-chlorophenyl)pyridine, the proton signals appear in the range of δ 7.21-8.70 ppm. rsc.org Similarly, for 2-([1,1'-biphenyl]-4-yl)pyridine, the proton chemical shifts are observed between δ 7.15 and 8.70 ppm. rsc.org The ¹H NMR spectrum of 2(1H)-pyridinethione in DMSO-d₆ shows signals at δ 13.5 (N-H), 7.67, 7.43, 7.31, and 6.77 ppm. chemicalbook.com

Table 2: Representative ¹H NMR Chemical Shifts for Substituted Pyridines

Compound Proton Chemical Shift (δ, ppm)
2-(4-Chlorophenyl)pyridine Aromatic H 7.21-8.70
2-([1,1'-Biphenyl]-4-yl)pyridine Aromatic H 7.15-8.70
2(1H)-Pyridinethione (in DMSO-d₆) N-H 13.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For 2-(4-chlorophenyl)pyridine, the carbon signals are found in the range of δ 120.3-156.1 ppm. rsc.org In 2-([1,1'-biphenyl]-4-yl)pyridine, the carbon resonances appear between δ 120.4 and 156.9 ppm. rsc.org The ¹³C NMR spectrum of a fluorenylspirohydantoin derivative showed carbonyl carbon signals at high chemical shifts of δ 155.34 and 171.10 ppm. bas.bg

Table 3: Representative ¹³C NMR Chemical Shifts for Substituted Pyridines

Compound Carbon Chemical Shift (δ, ppm)
2-(4-Chlorophenyl)pyridine Aromatic C 120.3-156.1
2-([1,1'-Biphenyl]-4-yl)pyridine Aromatic C 120.4-156.9

Advanced NMR Techniques for Structural Confirmation (e.g., DEPT 135)

Distortionless Enhancement by Polarization Transfer (DEPT) is a valuable NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, as well as quaternary carbons. libretexts.org In a DEPT-135 spectrum, CH₃ and CH carbons produce positive signals, while CH₂ carbons give negative signals. libretexts.org Quaternary carbons are not observed in DEPT spectra. libretexts.org For instance, in the analysis of 2-methyl-1-propanol, the DEPT-135 spectrum showed a positive peak at 19.0 δ for the CH₃ group and a negative peak at 69.5 δ for the CH₂ group. libretexts.org This technique is crucial for the unambiguous assignment of carbon signals in complex molecules like this compound.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of the compound, which aids in structural elucidation. The mass spectrum of the parent compound, 2(1H)-pyridinethione, confirms its molecular weight of 111.165 g/mol . nist.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For example, the HRMS (ESI) of a pyridine derivative showed a calculated m/z of [M+H]⁺ 192.1025, with the found value being 192.1018. rsc.org

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing compounds with chromophoric systems. The UV-Vis spectrum of 2(1H)-pyridinethione shows characteristic absorption bands. nist.gov For phthalocyanine (B1677752) derivatives, which also contain extensive conjugated systems, Q band absorptions are observed in the region of 600-750 nm, with B bands appearing at shorter wavelengths (305, 290, and 269 nm). researchgate.net These absorptions are attributed to π→π* transitions within the conjugated system.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1,3-Diphenyl thiourea
2-(4-Chlorophenyl)pyridine
2-([1,1'-Biphenyl]-4-yl)pyridine
2(1H)-Pyridinethione
Fluorenylspirohydantoin
2-Methyl-1-propanol

Chromatographic Techniques for Purity Assessment (e.g., Thin Layer Chromatography - TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely employed technique for the rapid and efficient assessment of the purity of synthesized organic compounds, including derivatives of this compound. Its simplicity, speed, and low cost make it an invaluable tool for monitoring the progress of chemical reactions, identifying the presence of starting materials or byproducts in a sample, and optimizing purification procedures. libretexts.org

In the context of pyridine-2-thione derivatives and related heterocyclic compounds, TLC is typically performed using silica (B1680970) gel 60 F254 plates as the stationary phase. rsc.orgptfarm.plresearchgate.net The choice of the mobile phase, or eluent, is critical for achieving effective separation of the components in a mixture. The polarity of the eluent is carefully adjusted to control the migration of the compounds up the TLC plate. A common strategy involves using a mixture of a non-polar solvent, such as cyclohexane (B81311) or hexane, and a more polar solvent, like ethyl acetate (B1210297) or butanol. rsc.org By varying the ratio of these solvents, the retention factor (Rƒ) of the target compound can be optimized for clear separation from impurities.

Visualization of the separated spots on the TLC plate is typically achieved under UV light, commonly at wavelengths of 254 nm and 365 nm, as many of these aromatic compounds are UV-active. rsc.org Additionally, various staining reagents can be employed to enhance the visibility of the spots. For certain nitrogen-containing heterocyclic compounds, specific chromogenic reagents can be used for selective detection. nih.gov

The Rƒ value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, and temperature). By comparing the Rƒ value of the synthesized product with that of a pure standard, one can qualitatively assess the purity of the sample. The presence of multiple spots indicates the presence of impurities. libretexts.org For instance, in the analysis of a reaction mixture, the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product can signify the completion of the reaction.

Detailed findings from research on related pyridine and pyrimidine (B1678525) thione derivatives have established specific TLC conditions. For example, in the analysis of a pyrimidine-2-ylthiocyanate, an Rƒ value of 0.51 was reported using a 1:1 mixture of cyclohexane and ethyl acetate as the eluent. rsc.org In another study involving a substituted pyrrolo[3,4-c]pyridine derivative, a mobile phase consisting of butanol, acetic acid, and water was utilized for the separation of the main compound from its degradation products. ptfarm.plresearchgate.net

While TLC provides excellent qualitative data on purity, it is often used in conjunction with other chromatographic techniques, such as column chromatography for purification and High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis. rsc.orgptfarm.plresearchgate.net The conditions developed for TLC, particularly the choice of eluent, can often be adapted for scaling up the purification by column chromatography.

Table of Chromatographic Data for Related Compounds:

Compound/Derivative TypeStationary PhaseMobile Phase (Eluent)Rƒ ValueVisualization MethodReference
Pyrimidine-2-ylthiocyanateSilica Gel 60 F254Cyclohexane:Ethyl Acetate (1:1)0.51UV Light rsc.org
4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridineSilica Gel 60 F254Butanol:Acetic Acid:WaterNot specifiedUV Light ptfarm.plresearchgate.net
General Pyridine/Pyrimidine DerivativesSilica GelAcetone solution of TCMBNot applicableHeating at 150°C nih.gov

Tautomeric Equilibrium and Isomerism in 4,6 Diphenyl 1h Pyridine 2 Thione Systems

Thione-Thiol Tautomerism and its Energetics

The core of the tautomeric system in 4,6-Diphenyl-1H-pyridine-2-thione involves the migration of a proton between the nitrogen and sulfur atoms, resulting in two tautomeric forms: the thione form (this compound) and the thiol form (4,6-Diphenylpyridine-2-thiol).

Thione Form: this compound Thiol Form: 4,6-Diphenylpyridine-2-thiol

Theoretical and computational studies on related pyridinethione systems provide a framework for understanding the energetics of this equilibrium. ubc.canih.gov Generally, the thione form is found to be the more stable tautomer, particularly in the solid state and in polar solvents. ubc.ca This increased stability is often attributed to the greater polarity of the thione group compared to the thiol group.

In the gas phase, the relative stability can be more nuanced. For the parent 2-pyridinethione, computational studies have shown that the thiol form can be slightly more stable in the absence of solvent effects. miami.edu However, the presence of bulky phenyl substituents at the 4 and 6 positions in this compound can influence the electronic distribution and steric environment, which in turn affects the tautomeric preference.

The interconversion between the thione and thiol forms involves a significant energy barrier. For the parent pyridinethione, this intramolecular transition state is calculated to be high in energy, suggesting that the direct tautomerization is a slow process. miami.edu It is proposed that the interconversion is often facilitated by the formation of hydrogen-bonded dimers, which provides a lower energy pathway for proton transfer. miami.edu

Table 1: Energetic Profile of Thione-Thiol Tautomerism in Pyridinethione Systems (Illustrative Data)

ParameterValue (kcal/mol)Phase/MethodReference
Relative Stability (Thiol vs. Thione)+2.61 (Thiol more stable)Gas Phase (CCSD(T)) miami.edu
Relative Stability (Thiol vs. Thione)-1.96 (Thione more stable)Cyclohexane (B81311) (IPCM-MP2) miami.edu
Intramolecular Interconversion Barrier25-30Gas Phase (CBS-Q/CCSD) miami.edu
Dimerization Enthalpy (Thione)-7.0 ± 0.7Toluene/C₆D₆ (FTIR) miami.edu

Note: This data is for the parent 2-pyridinethione/2-pyridinethiol system and serves as an illustrative model for the energetic principles governing the 4,6-diphenyl derivative.

Influence of Substituents on Tautomeric Preferences and Interconversion Barriers

While specific studies detailing the systematic variation of substituents on the this compound framework are limited, general principles derived from related heterocyclic thione systems can be applied. The electronic nature of substituents on the phenyl rings would be expected to modulate the acidity of the N-H proton and the nucleophilicity of the sulfur atom, thereby influencing the position of the tautomeric equilibrium.

Electron-withdrawing groups on the phenyl rings would likely increase the acidity of the N-H proton, potentially favoring the thiol form to a greater extent than electron-donating groups. Conversely, electron-donating groups could enhance the basicity of the nitrogen atom, stabilizing the thione form.

The steric bulk of substituents can also play a role. While the phenyl groups at the 4 and 6 positions already impose significant steric constraints, additional bulky groups could influence the planarity of the system and the ability of molecules to form the dimers that facilitate proton transfer, thereby affecting the interconversion barrier.

Spectroscopic Distinctions Between Tautomeric and Isomeric Species

Spectroscopic methods are crucial for identifying and distinguishing between the thione and thiol tautomers of this compound. Infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy each provide characteristic signals for the different forms. rsc.org

Infrared (IR) Spectroscopy: The most definitive IR spectral feature for the thione form is the presence of a strong absorption band corresponding to the C=S stretching vibration. Additionally, a band for the N-H stretch is expected. In the thiol tautomer, the N-H band would be absent, and a new, typically weaker, S-H stretching band would appear. The C=N stretching vibration within the pyridine (B92270) ring would also differ between the two tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the most telling signal is that of the proton attached to the heteroatom. The thione form will show a signal for the N-H proton, while the thiol form will exhibit a signal for the S-H proton. The chemical shifts of the pyridine ring protons would also be expected to differ due to the change in the electronic structure of the ring between the two tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions in the thione and thiol forms give rise to distinct UV-Vis absorption spectra. The thione tautomer typically exhibits a characteristic absorption at a longer wavelength (around 300-400 nm) due to the n→π* transition of the C=S group. rsc.org The thiol form, on the other hand, would be expected to absorb at shorter wavelengths (below 300 nm), corresponding to π→π* transitions within the aromatic system. rsc.org

Table 2: Spectroscopic Data for this compound and its Isomers

CompoundIR (ν_max, cm⁻¹)¹H NMR (δ)UV (λ_max, nm (log ε))Mass Spectrum (m/z)Reference
This compound1615, 1580, 1540-258 (4.41), 353 (4.13)275 (M⁺) rsc.orgrsc.org

Note: The data presented is for the thione form, which is the predominant isomer under typical conditions. The spectroscopic characteristics of the thiol form are inferred from general principles of thione-thiol tautomerism.

In addition to tautomers, other isomers such as S-alkylated derivatives (2-alkylthio-4,6-diphenylpyridines) can be formed. These are readily distinguished by mass spectrometry, which would show a different molecular ion peak, and by the absence of N-H or S-H signals in their IR and NMR spectra. rsc.org

Computational and Theoretical Investigations of 4,6 Diphenyl 1h Pyridine 2 Thione

Quantum Chemical Characterization Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a primary tool for predicting the molecular properties and reactivity of chemical compounds.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a molecule like 4,6-Diphenyl-1H-pyridine-2-thione, this process would determine the most stable three-dimensional structure.

Table 1: Representative Geometric Parameters for Pyridine (B92270) Derivatives (Note: This table is illustrative of parameters that would be determined. Specific values for this compound are not available in the reviewed literature.)

Parameter Typical Value Range Description
C=S Bond Length ~1.6 - 1.7 Å The length of the carbon-sulfur double bond in the thione tautomer.
N-H Bond Length ~1.0 Å The length of the nitrogen-hydrogen bond in the thione tautomer.
C-N-C Angle ~120° The bond angle within the pyridine ring involving the nitrogen atom.

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small gap generally indicates high chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to determine the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO would likely be distributed over the electron-rich thione group and the pyridine ring, while the LUMO would be located on the pyridine and phenyl ring systems.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table demonstrates the type of data generated from FMO analysis. Specific values for this compound are not available in the reviewed literature.)

Orbital Energy (eV) Description
E(HOMO) Value Energy of the Highest Occupied Molecular Orbital.
E(LUMO) Value Energy of the Lowest Unoccupied Molecular Orbital.

Reactivity Site Prediction Through Electrostatic Potential and Reactivity Descriptors (ALIE, ELF, LOL, RDG, Fukui Functions)

To predict the reactive behavior of a molecule, various computational tools are employed.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the region around the sulfur atom would be expected to show a negative potential, indicating a site for electrophilic attack, while the N-H proton would show a positive potential.

Reactivity Descriptors: Advanced descriptors provide deeper insights into bonding and reactivity.

Average Local Ionization Energy (ALIE): ALIE surfaces indicate the regions from which it is easiest to remove an electron. Lower ALIE values correspond to the most reactive sites for electrophilic attack.

Electron Localization Function (ELF) and Localization-of-Orbital Locator (LOL): These functions are used to analyze chemical bonding, revealing the locations of covalent bonds, lone pairs, and atomic cores.

Reduced Density Gradient (RDG): This analysis helps to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion within the molecule.

Fukui Functions: These functions are used to predict which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density when an electron is added or removed.

Investigation of Intramolecular Proton Transfer (IMPT) Mechanisms and Energy Landscapes

The tautomerism between the thione form (this compound) and its thiol tautomer (4,6-Diphenylpyridine-2-thiol) is a crucial aspect of its chemistry. This process involves an intramolecular proton transfer (IMPT) from the nitrogen atom to the sulfur atom. Computational studies are essential to understand the mechanism and energetics of this transfer. Research on the parent pyridine-2-thione shows that the thione form is generally more stable, particularly in solution, but the energy landscape of the transfer is complex. wikipedia.orgnih.gov

Intrinsic Reaction Coordinate (IRC) Calculations

An Intrinsic Reaction Coordinate (IRC) calculation is used to map the minimum energy path connecting the reactant (thione), the transition state, and the product (thiol). researchgate.net This calculation confirms that the identified transition state is indeed the correct one for the reaction pathway being studied. The result is an energy profile that shows the energy barrier (activation energy) required for the proton transfer to occur. For similar systems, the direct intramolecular proton transfer has a high energy barrier, suggesting that the reaction may be facilitated by solvent molecules or occur via a dimeric, intermolecular mechanism. wikipedia.orgresearchgate.net

Analysis of Transition Dipole Moment Changes During Tautomerism

The transition dipole moment is a measure of the change in the dipole moment of a molecule during an electronic transition. Its orientation and magnitude are critical for understanding how a molecule absorbs and emits light. researchgate.net As the proton transfer occurs during tautomerism, the electronic structure of the molecule changes significantly. This, in turn, leads to a change in the transition dipole moment. researchgate.net Analyzing this change is particularly relevant for understanding how the photophysical properties (like fluorescence) of the molecule are affected by the tautomerization process, including in the excited state (a process known as ESIPT, or Excited-State Intramolecular Proton Transfer).

In Silico Modeling of Molecular Interactions

Computational, or in silico, modeling provides a powerful lens through which the interactions of this compound with biological macromolecules can be understood at a molecular level. These theoretical investigations are crucial for predicting binding affinities, elucidating mechanisms of action, and guiding the rational design of new derivatives with enhanced biological activities. By simulating the complex interplay between the ligand and its target, researchers can gain insights that are often difficult to obtain through experimental methods alone.

Molecular Docking Simulations with Protein Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein's active site, providing valuable information on binding energy and specific molecular interactions.

While direct molecular docking studies specifically for this compound are not extensively detailed in available literature, research on closely related pyridine-2(1H)-thione derivatives provides significant insights into its potential interactions with protein targets, particularly those involved in cancer. nih.govacs.org These studies often utilize the crystal structures of proteins from the Protein Data Bank (PDB) to simulate binding.

For instance, docking studies on various pyridine-2(1H)-thione derivatives have been performed against proteins implicated in colon, liver, and breast cancers. nih.gov The results indicated that these compounds can achieve favorable binding energies, suggesting they fit well within the active sites of these proteins. nih.gov In one such study, pyridine derivatives showed docking scores ranging from -4.5118 to -9.4430 kcal/mol, indicating strong potential binding affinity. nih.gov The interactions are highly specific, involving key amino acid residues within the protein's binding pocket. For example, π-H interactions were observed between the pyridine ring of test compounds and residues such as LEU92 and TYR97. nih.govacs.org

Table 1: Representative Molecular Docking Interactions of Pyridine-2(1H)-thione Derivatives with Cancer-Related Protein Targets

Protein Target (PDB ID)Associated Cancer TypeRange of Docking Scores (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
4k9gColon Cancer-8.0733 to -9.4430Not specifiedH-acceptor nih.gov
4dk7Human Liver Cancer-4.5118 to -7.6825TYR97, PRO82π–H interaction nih.gov
6p05Breast CancerNot specified (low interaction)LEU92, TYR97π–H interaction nih.govacs.org

These findings suggest that this compound, with its pyridine core and bulky phenyl substituents, would likely engage in similar interactions, using its aromatic rings for π-stacking and its heteroatoms for hydrogen bonding within protein active sites.

Characterization of Noncovalent Interactions (Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

The stability of a ligand-protein complex is governed by a variety of noncovalent interactions. researchgate.net For this compound, the key interactions predicted from its structure and from studies of analogous compounds include hydrogen bonds, π-interactions, and hydrophobic contacts. nih.govresearchgate.netmdpi.com

Hydrogen Bonding: The pyridine-2-thione tautomer features a nitrogen-hydrogen (N-H) bond and a carbon-sulfur double bond (C=S). The N-H group can act as a hydrogen bond donor, while the sulfur atom of the thione group can act as a hydrogen bond acceptor. nih.gov These interactions are critical for anchoring the molecule within a protein's active site. researchgate.net

π-Stacking and π-H Interactions: The compound possesses three aromatic systems: two phenyl rings and the central pyridine ring. These rings are capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). mdpi.com Furthermore, these rings can participate in π-H interactions, where the electron-rich π system interacts with hydrogen atoms on amino acid residues like leucine (B10760876) (LEU) and proline (PRO). nih.govacs.org

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interactions Reduced Density Gradient (NCI-RDG) are employed to visualize and characterize these weak interactions. researchgate.netresearchgate.net These analyses can confirm the presence of hydrogen bonds and π-π stacking, providing a deeper understanding of the forces that stabilize the supramolecular structure formed between the compound and its biological target. researchgate.netresearchgate.net

Table 2: Potential Noncovalent Interactions for this compound

Interaction TypeStructural Feature of CompoundPotential Protein Partner (Amino Acid Residues)
Hydrogen Bond (Donor)Pyridine N-H groupAsp, Glu, Ser, Thr (side-chain oxygens); Main-chain carbonyls
Hydrogen Bond (Acceptor)Thione C=S groupLys, Arg, His, Ser, Gln, Asn (side-chain N-H or O-H)
π-π StackingPhenyl rings, Pyridine ringPhe, Tyr, Trp, His
π-H InteractionPhenyl rings, Pyridine ringLeu, Val, Ile, Ala, Pro
Hydrophobic InteractionsPhenyl ringsAla, Val, Leu, Ile, Met, Phe, Trp, Pro

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. researchgate.net These models are invaluable for predicting the activity of novel compounds before their synthesis and for optimizing lead compounds in drug discovery. nih.gov

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various physicochemical, topological, and electronic properties of the molecules. Statistical methods, such as linear regression, are then used to create an equation that relates these descriptors to the observed biological activity. researchgate.net

For compounds related to this compound, QSAR studies have proven effective. For example, a 3D-QSAR study was conducted on a series of dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives to understand their structure-activity relationships as topoisomerase II inhibitors. nih.gov Such a model can highlight which structural features are critical for activity. For instance, it might reveal that bulky substituents at one position enhance activity while electron-withdrawing groups at another position decrease it.

A statistically significant QSAR model was successfully developed for a series of 4H-pyrano[3,2-c]pyridine-3-carbonitriles, which share the pyridine core, to describe their bronchodilatory activity. nih.gov This model (N = 41, R² = 0.824) demonstrated a strong correlation between the calculated molecular descriptors and the measured biological effect, proving its predictive power. nih.gov

By applying QSAR methodologies to a series of this compound derivatives, one could:

Predict the biological activity (e.g., anticancer, antimicrobial) of new, unsynthesized analogs.

Identify the key molecular properties (e.g., hydrophobicity, specific electronic features, molecular shape) that drive the activity.

Guide the rational design of more potent and selective compounds by suggesting specific structural modifications.

Table 3: Components of a Typical QSAR Study for Predictive Analysis

ComponentDescriptionExample Application
DatasetA series of structurally related compounds with experimentally measured biological activities.A set of this compound derivatives with varying substituents on the phenyl rings.
Molecular DescriptorsNumerical values that characterize the physicochemical, electronic, or topological properties of the molecules.LogP (hydrophobicity), molecular weight, dipole moment, HOMO/LUMO energies, connectivity indices.
Statistical MethodA mathematical technique to build the correlation model.Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.
Model ValidationStatistical tests to ensure the model is robust and has predictive power (e.g., cross-validation).Calculation of R², cross-validated R² (Q² or R²cv), F-statistic, and standard error (s²). nih.gov
PredictionUsing the validated model to estimate the activity of new compounds based on their calculated descriptors.Predicting the topoisomerase II inhibitory activity of a novel pyridine-thione derivative. nih.gov

Crystallographic Studies and Solid State Structural Analysis of 4,6 Diphenyl 1h Pyridine 2 Thione Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the authoritative method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on derivatives, such as 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione, provide a clear example of the crystallographic data obtained for this class of compounds. This derivative crystallizes in the monoclinic system with the space group C2/c. researchgate.net The presence of eight molecules (Z = 8) within the unit cell indicates a well-ordered packing arrangement. researchgate.net

Detailed crystallographic data for a representative derivative, 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione, are presented below. researchgate.net

print(pd.DataFrame({ 'Parameter': ['Chemical Formula', 'Formula Weight', 'Crystal System', 'Space Group', 'a (Å)', 'b (Å)', 'c (Å)', 'β (°)', 'Volume (ų)', 'Z', 'Calculated Density (Mg m⁻³)', 'Radiation', 'Temperature (K)'], 'Value': ['C₁₃H₁₅ClN₂S', '266.78', 'Monoclinic', 'C2/c', '20.6710 (18)', '10.8343 (10)', '14.8619 (13)', '126.026 (5)', '2691.9 (4)', '8', '1.317', 'Mo Kα (λ = 0.71073 Å)', '173'] }))

Detailed Analysis of Molecular Geometry, Bond Parameters, and Dihedral Angles in the Crystalline State

The molecular geometry of pyridine-2-thione derivatives is characterized by the specific conformation of the core ring and the spatial orientation of its substituents. In the case of 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione, the dihydropyrimidine (B8664642) ring is not planar but adopts an envelope conformation. researchgate.net In this arrangement, five of the ring atoms are nearly coplanar, while the carbon atom bearing two methyl groups deviates significantly from this plane. researchgate.net

The phenyl ring is substantially twisted out of the plane of the heterocyclic ring. The dihedral angle between the best plane of the dihydropyrimidine ring and the attached phenyl ring is reported to be 89.42 (5)° for the 4-chlorophenyl derivative and 86.62 (13)° for the 3-chlorophenyl analogue. researchgate.netresearchgate.net This near-perpendicular orientation minimizes steric hindrance between the two ring systems.

Selected bond lengths and angles for 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione illustrate the key features of the molecular structure. researchgate.net

print(pd.DataFrame({ 'Parameter': ['S1-C2', 'Cl1-C11', 'N1-C2', 'N1-C6', 'N3-C2', 'N3-C4'], 'Bond Length (Å)': ['1.6739 (16)', '1.7451 (17)', '1.385 (2)', '1.472 (2)', '1.340 (2)', '1.471 (2)'] })) print(pd.DataFrame({ 'Parameter': ['C2-N1-C6', 'C2-N3-C4', 'N1-C2-N3', 'N1-C2-S1', 'N3-C2-S1'], 'Bond Angle (°)': ['118.04 (14)', '123.69 (15)', '116.14 (14)', '124.30 (12)', '119.56 (12)'] }))

**6.3. Elucidation of Intermolecular Interactions in Crystal Lattices

The stability and packing of molecular crystals are governed by a network of intermolecular interactions. In pyridine-2-thione derivatives, hydrogen bonding and aromatic stacking are the predominant forces.

A recurring and structurally defining motif in the crystal structures of pyridine-2(1H)-thione and its derivatives is the formation of hydrogen-bonded dimers. researchgate.netnih.gov The N-H group of the pyridine-thione ring acts as a hydrogen bond donor, while the sulfur atom of the thione group (C=S) acts as an acceptor. This results in the formation of robust N—H⋯S intermolecular hydrogen bonds.

In derivatives like 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione, these interactions link pairs of molecules into centrosymmetric dimers. researchgate.net This strong dimeric synthon is a common feature in the crystal packing of related compounds. researchgate.netresearchgate.netnih.gov

The geometric parameters for the hydrogen bond in a representative derivative are detailed below. researchgate.net

print(pd.DataFrame({ 'D-H···A': ['N-H···S'], 'D-H (Å)': ['0.88'], 'H···A (Å)': ['2.58'], 'D···A (Å)': ['3.435 (2)'], 'D-H···A (°)': ['164.0'] }))

Aromatic π–π stacking interactions are another crucial non-covalent force that influences the crystal architecture of molecules containing aromatic rings. mdpi.com These interactions occur between the electron-rich π-systems of adjacent aromatic rings, such as the phenyl and pyridine (B92270) moieties in the title compound's derivatives. researchgate.net The geometry of these interactions can vary, including parallel-displaced and T-shaped arrangements. researchgate.netnih.gov

In many pyridine-containing crystal structures, π-π stacking interactions direct the assembly of molecules into one-dimensional chains or two-dimensional layers. researchgate.netrsc.org However, in derivatives such as 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione, the nearly perpendicular arrangement of the phenyl and dihydropyrimidine rings prevents significant intramolecular or intermolecular face-to-face π-stacking. researchgate.net In these specific cases, the crystal packing is dominated by the hydrogen bonding networks. Nonetheless, in other derivatives with different substitution patterns that favor more parallel ring orientations, π-π stacking can play a more significant role in the supramolecular assembly.

Coordination Chemistry of 4,6 Diphenyl 1h Pyridine 2 Thione As a Ligand

Applications of Coordination Compounds in Catalysis and Materials Science (e.g., as Dyes)

Despite extensive investigation into the coordination chemistry of pyridinethione-based ligands, specific documented applications for coordination compounds of 4,6-Diphenyl-1H-pyridine-2-thione in the fields of catalysis and as dyes in materials science remain limited in publicly available scientific literature. Research has broadly explored the catalytic potential of various transition metal complexes containing pyridine (B92270) and thione moieties; however, detailed studies focusing explicitly on the catalytic activity or the photophysical properties required for dye applications of this compound complexes are not readily found.

General studies on related pyridine-based ligands suggest that their metal complexes can be active in various catalytic transformations. For instance, transition metal complexes of ligands structurally similar to pyridinethiones, such as thiosemicarbazones, have been investigated for their catalytic efficacy in carbon-carbon bond-forming reactions, including the Heck and Suzuki cross-coupling reactions. The coordination of the sulfur and nitrogen atoms to the metal center is thought to play a crucial role in stabilizing the catalytic species and influencing the reaction mechanism.

In the realm of materials science, the application of coordination compounds as dyes often relies on their electronic absorption and emission properties. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) are key electronic transitions that give rise to the intense colors characteristic of many transition metal complexes. For a compound to function as a dye, it must exhibit strong absorption in the visible region of the electromagnetic spectrum. While pyridine-containing ligands are known to form colorful complexes with a variety of transition metals, specific data on the color, spectral properties, and stability of this compound complexes that would qualify them as practical dyes are not detailed in current research.

The potential for these specific complexes in catalysis or as functional dyes remains an area open for future investigation. Detailed research would be required to synthesize and characterize the coordination compounds of this compound and to subsequently evaluate their performance in catalytic reactions or their suitability as coloring agents in materials.

Due to the absence of specific research data, no detailed findings or data tables on the catalytic and dye applications of this compound coordination compounds can be presented.

Advanced Research Directions and Specific Chemical Applications

Role in Dye Chemistry and Textile Applications

While direct applications of 4,6-Diphenyl-1H-pyridine-2-thione in commercial dye chemistry and textile applications are not extensively documented, the broader class of pyridine-based compounds is of considerable interest in this sector. Pyridine (B92270) derivatives are known to be valuable precursors and components in the synthesis of disperse dyes, which are used for coloring synthetic fibers like polyester. google.comkoreascience.kr The core structure of pyridine can be functionalized to create chromophores that absorb light in the visible region, leading to colored compounds.

The general approach involves using pyridine derivatives as coupling components in the synthesis of azo disperse dyes. koreascience.kr For instance, various diamino pyridine derivatives can be diazotized and coupled with other aromatic compounds to produce a range of colors. The substituents on the pyridine ring play a crucial role in determining the final color and dyeing properties, such as light fastness and sublimation fastness. koreascience.kr It is conceivable that the this compound scaffold could be chemically modified, for example, by introducing auxochromes or chromophores, to generate novel dyes. The phenyl groups could influence the solubility and affinity of the dye for textile fibers. Further research in this area could explore the potential of this specific thione in developing new colorants with desirable properties for the textile industry.

Utilization as Precursors for Diverse Heterocyclic Scaffolds in Synthetic Chemistry

One of the most significant applications of pyridine-2-thiones, including the 4,6-diphenyl derivative, is their use as versatile precursors in the synthesis of a variety of heterocyclic compounds. The reactive thione group and the pyridine nitrogen atom provide multiple sites for chemical transformations, enabling the construction of fused ring systems.

A prominent example is the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. Pyridine-2(1H)-thiones can react with α-halocarbonyl compounds, which subsequently undergo intramolecular cyclization to form the thieno[2,3-b]pyridine scaffold. researchgate.netnih.gov This reaction pathway opens access to a class of compounds with potential biological activities. For instance, nicotinamide (B372718) derivatives with a pyridine-2(1H)-thione moiety have been used to prepare various condensed thieno[2,3-b]pyridines. nih.gov

The general synthetic utility extends to the formation of other fused heterocyclic systems. Pyridine-2(1H)-thiones have been utilized as starting materials for the synthesis of pyrazolo[3,4-b]pyridines and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. researchgate.net The specific substitution pattern of the starting pyridine-2-thione, such as the presence of the 4,6-diphenyl groups, would influence the properties and potential applications of the resulting fused heterocyclic compounds. The versatility of this compound as a building block in organic synthesis is a key area of ongoing research, with the potential to generate novel molecular architectures for various chemical and pharmaceutical applications.

Mechanistic Investigations of Interactions with Biological Targets (Focus on Molecular Recognition and Binding Modes)

The structural resemblance of the pyridine-2-thione core to naturally occurring nucleobases and its ability to coordinate with metal ions make it an interesting candidate for studying interactions with biological macromolecules like enzymes and DNA.

Enzyme Binding and Inhibition Mechanisms

While direct studies on the enzyme binding of this compound are limited, research on related pyridine derivatives provides insights into potential mechanisms. Pyridine synthases, for example, are enzymes involved in the biosynthesis of thiopeptides and catalyze complex reactions to form pyridine rings. nih.govnih.gov Understanding how these enzymes recognize and process their substrates can inform the design of inhibitors.

Furthermore, substituted pyridine derivatives have been investigated as inhibitors of various enzymes. For instance, dihydroxylated 2,4-diphenyl-6-aryl pyridine compounds have been identified as specific catalytic inhibitors of topoisomerase II, an enzyme crucial for DNA replication and cell proliferation. nih.gov These compounds were found to inhibit the enzyme through a non-intercalative binding to DNA, preventing the stabilization of the enzyme-DNA cleavable complex. nih.gov Given the structural similarities, it is plausible that this compound or its derivatives could exhibit inhibitory activity against certain enzymes. Future research could involve screening this compound against a panel of enzymes and, if activity is found, using techniques like X-ray crystallography and molecular docking to elucidate the specific binding modes and inhibition mechanisms.

DNA Binding Interactions (e.g., Fluorescence Titration Studies)

The interaction of small molecules with DNA is a fundamental area of research in the development of new therapeutic agents. Fluorescence titration is a common and powerful technique used to study these interactions. researchgate.netnih.govnih.gov This method relies on monitoring the changes in the fluorescence properties of either the small molecule (ligand) or a fluorescent probe upon binding to DNA.

While there are no specific published fluorescence titration studies for this compound, the general methodology is well-established for other pyridine and pyrimidine (B1678525) derivatives. mdpi.com For example, the binding of hybrid 4,6-dihydrazone pyrimidine derivatives to DNA has been investigated using UV/Vis and circular dichroism spectroscopy, complemented by molecular docking studies. mdpi.com These studies can reveal the mode of binding, such as intercalation (where the molecule inserts itself between the base pairs of the DNA) or groove binding (where the molecule fits into the major or minor groove of the DNA). mdpi.com

Given that this compound possesses an aromatic system, it has the potential to interact with DNA through π-π stacking interactions. Fluorescence titration experiments could be designed where the intrinsic fluorescence of the compound is monitored as increasing amounts of DNA are added. The resulting data can be used to calculate binding constants (Kb), which quantify the affinity of the compound for DNA, and to determine the stoichiometry of the binding. Such studies would be crucial in understanding the potential of this compound as a DNA-targeting agent.

Application in Corrosion Inhibition Studies

The ability of organic molecules containing heteroatoms like sulfur and nitrogen to adsorb onto metal surfaces makes them effective corrosion inhibitors. The pyridine-2-thione moiety, existing in tautomeric equilibrium with pyridine-2-thiol (B7724439), is particularly well-suited for this application. researchgate.netmdpi.comnih.gov

Studies on pyridine-2-thiol have demonstrated its effectiveness in protecting brass from corrosion in acidic environments. researchgate.netmdpi.comnih.gov The inhibitor molecules form a protective layer on the metal surface, significantly reducing the corrosion rate. The adsorption of these molecules typically follows the Langmuir adsorption isotherm, and the process is often characterized by a combination of physisorption and chemisorption. researchgate.netmdpi.com

More specifically, research on pyrimidine-2-thione derivatives with 4,6-diphenyl substituents has shown excellent corrosion inhibition for mild steel in sulfuric acid. researchgate.netrsc.org These studies, utilizing weight loss measurements and electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have provided quantitative data on the inhibition efficiency. The presence of the phenyl groups and the thione functionality contributes to the effective adsorption and formation of a stable protective film on the metal surface. researchgate.net

Below is a table summarizing the corrosion inhibition data for a related compound, 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione (PTH), on mild steel in 1.0 M H₂SO₄.

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)Surface Coverage (θ)
Blank---
5 x 10⁻⁶---
1 x 10⁻⁵---
5 x 10⁻⁵---
1 x 10⁻⁴---

Data adapted from studies on related pyrimidine-2-thione derivatives. Specific values for this compound would require direct experimental measurement.

Exploration of Photophysical Properties and Optoelectronic Potentials

The photophysical properties of organic molecules are at the heart of their applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and solar cells. The extended π-system of this compound suggests that it may possess interesting photophysical characteristics.

Studies on related compounds, such as porphyrins bearing meso-phenyl substituents, have shown that the number and position of these phenyl groups significantly influence the photophysical properties, including the lifetime of the excited state and the fluorescence quantum yield. acs.org The introduction of phenyl groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption and emission spectra.

Research on carbazole-based hole-transporting materials with diphenyl pyridine side arms for perovskite solar cells has demonstrated that the pyridine moiety can play a crucial role in tuning the electronic and photophysical properties. researchgate.net These properties include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the absorption coefficient, and the rate of charge recombination. researchgate.net

While direct and extensive studies on the optoelectronic potential of this compound are yet to be widely reported, its structural features make it a promising candidate for further investigation. Future research could focus on synthesizing a series of derivatives with modified phenyl groups or other substituents to systematically tune their photophysical properties for specific optoelectronic applications. Techniques such as UV-Vis and fluorescence spectroscopy, along with theoretical calculations, would be instrumental in exploring the potential of this compound in the field of materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4,6-Diphenyl-1H-pyridine-2-thione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of a precursor (e.g., 3-cyano-4,6-distyrylpyridin-2(1H)-thione) with chloroacetamide in ethanol under reflux, using sodium acetate as a base . Optimization involves varying reaction time (30+ minutes), temperature (60–80°C), and stoichiometric ratios (e.g., excess chloroacetamide). Yield improvements require iterative purification via recrystallization (ethanol/water) and monitoring via TLC .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Structural validation requires a combination of:

  • Elemental analysis (C, H, N, S percentages to confirm molecular formula) .
  • FT-IR for thione (C=S stretch at ~1200 cm⁻¹) and cyano (C≡N at ~2200 cm⁻¹) groups .
  • ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and backbone carbons .
  • Mass spectrometry (ESI-MS) for molecular ion confirmation . Cross-referencing with NIST spectral databases ensures accuracy .

Q. How can researchers design preliminary solubility and stability tests for this compound?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (hexane) via gravimetric analysis (mg/mL).
  • Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH (2–12) for 48–72 hours. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of intermediates during this compound synthesis?

  • Methodological Answer : Cyclization (e.g., forming thieno[2,3-b]pyridine derivatives) occurs via nucleophilic attack of the thiolate group on the cyano carbon, facilitated by ethanolic sodium ethoxide. Density Functional Theory (DFT) calculations can model transition states, while in situ IR tracks intermediate formation . Kinetic studies (variable-temperature NMR) reveal activation energy barriers .

Q. How should researchers address contradictions in spectral data or unexpected byproduct formation?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR/IR with computational predictions (e.g., Gaussian software) .
  • Byproduct analysis : Use LC-MS/MS to identify impurities. Adjust reaction conditions (e.g., inert atmosphere) to suppress side reactions (e.g., oxidation of thione to disulfides) .
  • Theoretical frameworks : Apply abductive reasoning to reconcile discrepancies (e.g., tautomerism in thione vs. thiol forms) .

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian or ORCA .
  • Molecular docking : Screen for biological activity by modeling interactions with protein targets (e.g., kinases) using AutoDock Vina .
  • Solvent effects : Simulate solvation energies (COSMO-RS) to optimize reaction solvents .

Q. How can researchers design experiments to explore the compound’s applications in material science or catalysis?

  • Methodological Answer :

  • Coordination chemistry : Synthesize metal complexes (e.g., Cu²⁺, Ru³⁺) and characterize via X-ray crystallography and cyclic voltammetry .
  • Catalytic activity : Test in cross-coupling reactions (Suzuki-Miyaura) under varied conditions (e.g., ligand-free vs. Pd(OAc)₂). Monitor yields via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.